Cas no 851078-99-4 (N-(1,3-benzothiazol-2-yl)-2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

N-(1,3-benzothiazol-2-yl)-2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide is a structurally complex organic compound featuring a benzothiazole core linked to a chlorophenyl-substituted imidazole moiety via a sulfanylacetamide bridge. This compound is of interest in medicinal and agrochemical research due to its potential as a bioactive scaffold. The presence of both benzothiazole and imidazole rings suggests possible applications in enzyme inhibition or receptor modulation, while the chlorophenyl group may enhance lipophilicity and target binding affinity. Its unique combination of heterocycles and functional groups makes it a valuable intermediate for the development of novel pharmaceuticals or crop protection agents. Further studies are required to fully elucidate its biological activity and synthetic utility.
N-(1,3-benzothiazol-2-yl)-2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide structure
851078-99-4 structure
Product Name:N-(1,3-benzothiazol-2-yl)-2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide
CAS No:851078-99-4
MF:C18H13ClN4OS2
MW:400.905019521713
CID:6589590
PubChem ID:4589662
Update Time:2025-06-15

N-(1,3-benzothiazol-2-yl)-2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(1,3-benzothiazol-2-yl)-2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide
    • Acetamide, N-2-benzothiazolyl-2-[[1-(3-chlorophenyl)-1H-imidazol-2-yl]thio]-
    • N-(1,3-benzothiazol-2-yl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
    • N-(1,3-benzothiazol-2-yl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide
    • 851078-99-4
    • N-(benzo[d]thiazol-2-yl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide
    • AKOS002046649
    • F0599-0453
    • Inchi: 1S/C18H13ClN4OS2/c19-12-4-3-5-13(10-12)23-9-8-20-18(23)25-11-16(24)22-17-21-14-6-1-2-7-15(14)26-17/h1-10H,11H2,(H,21,22,24)
    • InChI Key: GDAXXNUSWNWKQV-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=CC=CC=C2S1)(=O)CSC1N(C2=CC=CC(Cl)=C2)C=CN=1

Computed Properties

  • Exact Mass: 400.0219311g/mol
  • Monoisotopic Mass: 400.0219311g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 500
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 113Ų

Experimental Properties

  • Density: 1.49±0.1 g/cm3(Predicted)
  • pka: 8.74±0.70(Predicted)

N-(1,3-benzothiazol-2-yl)-2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide Pricemore >>

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N-(1,3-benzothiazol-2-yl)-2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide Related Literature

Additional information on N-(1,3-benzothiazol-2-yl)-2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide

Introduction to N-(1,3-benzothiazol-2-yl)-2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide (CAS No. 851078-99-4)

N-(1,3-benzothiazol-2-yl)-2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 851078-99-4, represents a novel molecular entity with a unique structural framework that combines benzothiazole and imidazole moieties. The benzothiazole ring system is well-documented for its pharmacological properties, while the imidazole sulfanyl group introduces additional chemical diversity, making this compound a promising candidate for further exploration in drug discovery.

The structural design of N-(1,3-benzothiazol-2-yl)-2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide is particularly noteworthy due to its potential biological activity. The presence of the benzothiazole moiety suggests possible interactions with biological targets such as enzymes and receptors, which are critical for modulating various physiological processes. Meanwhile, the imidazole sulfanyl group can contribute to the compound's solubility and bioavailability, enhancing its pharmacokinetic profile. These features make it an intriguing subject for researchers aiming to develop new therapeutic agents.

In recent years, there has been a surge in interest regarding heterocyclic compounds as pharmacophores. Heterocycles, such as benzothiazole and imidazole, are known for their ability to exhibit a wide range of biological activities due to their stable aromatic systems and diverse functional groups. The combination of these two heterocyclic systems in N-(1,3-benzothiazol-2-yl)-2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide creates a complex molecular scaffold that could potentially interact with multiple biological targets simultaneously.

One of the most compelling aspects of this compound is its potential application in the development of novel antimicrobial agents. The benzothiazole ring is known to possess antimicrobial properties, and the addition of the imidazole sulfanyl group may enhance these effects by improving binding affinity to bacterial enzymes. Preliminary studies have suggested that derivatives of benzothiazole have shown efficacy against various pathogens, making this compound a valuable asset in the fight against antibiotic-resistant bacteria.

The 3-chlorophenyl substituent in the imidazole ring of N-(1,3-benzothiazol-2-yl)-2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide is another critical feature that contributes to its unique chemical properties. Chlorophenyl groups are often incorporated into pharmaceutical compounds due to their ability to modulate electronic distributions and enhance binding interactions with biological targets. This substitution may improve the compound's ability to cross cell membranes and exert its effects within target cells.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with remarkable accuracy before conducting expensive wet-lab experiments. Molecular docking studies have been particularly useful in evaluating the potential interactions between N-(1,3-benzothiazol-2-yl)-2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide and various biological targets. These studies have suggested that the compound may interact with enzymes involved in inflammation and pain signaling pathways, making it a promising candidate for further investigation in therapeutic applications related to these conditions.

The synthesis of N-(1,3-benzothiazol-2-yl)-2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide presents an interesting challenge due to its complex structural framework. However, modern synthetic methodologies have made significant progress in facilitating the construction of such intricate molecules. Techniques such as multi-step organic synthesis combined with catalytic processes have enabled chemists to produce complex heterocyclic compounds with high efficiency and yield. The synthesis route for this compound involves several key steps, including condensation reactions, cyclization processes, and functional group transformations.

In conclusion, N-(1,3-benzothiazol-2-yl)-2-{1-(3-chlorophenyl)-1H-imidazol--2-ysulfonyll}acetamide (CAS No.851078-99-4) is a highly promising compound with significant potential in pharmaceutical research. Its unique structural features and predicted biological activities make it an attractive candidate for further exploration in drug discovery efforts aimed at developing novel therapeutic agents. As research continues to uncover new applications for heterocyclic compounds like this one, it is likely that N-(1,3-benzothiazol-2)ylyl){}

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